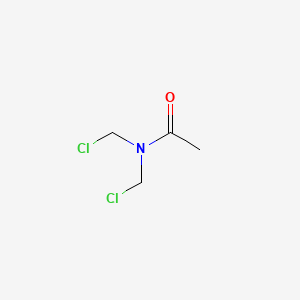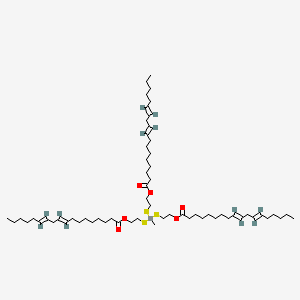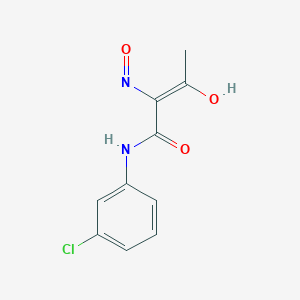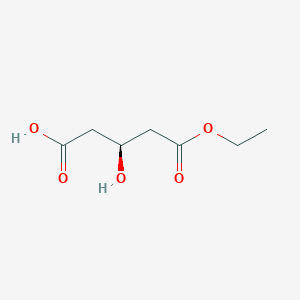
3-(2'-Methylpiperidino)propyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Methylpiperidino)propyl phenoxyacetate is an organic compound with the molecular formula C17H25NO3 It features a phenoxyacetate ester linked to a 3-(2’-methylpiperidino)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl phenoxyacetate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process.
化学反応の分析
Types of Reactions
3-(2’-Methylpiperidino)propyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetate compounds.
科学的研究の応用
3-(2’-Methylpiperidino)propyl phenoxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2’-Methylpiperidino)propyl phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid derivatives: Compounds with similar ester or amine groups.
Piperidine derivatives: Compounds containing the piperidine ring structure.
Uniqueness
3-(2’-Methylpiperidino)propyl phenoxyacetate is unique due to its specific combination of a phenoxyacetate ester and a 3-(2’-methylpiperidino)propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
63906-45-6 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)propyl 2-phenoxyacetate |
InChI |
InChI=1S/C17H25NO3/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-21-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
InChIキー |
DPFSZEXJIOUDSW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



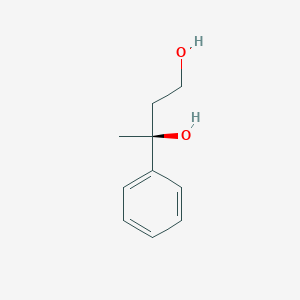
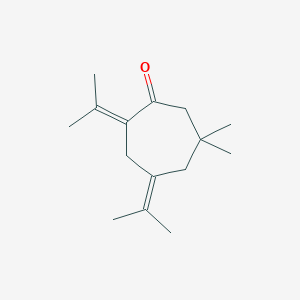
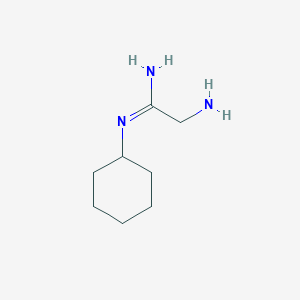
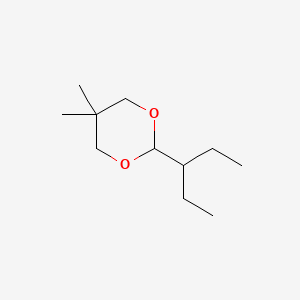
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


